molecular formula C18H12Cl2N4O2S B2507049 (3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one CAS No. 339022-11-6

(3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2507049
CAS No.: 339022-11-6
M. Wt: 419.28
InChI Key: WLYNOLOPFCOHQL-NVNXTCNLSA-N
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Description

The compound (3Z)-3-{[(3-{[(2,6-dichlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-yl)amino]methylidene}-1,3-dihydro-2-benzofuran-1-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a benzofuran core, a triazole ring, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran core, followed by the introduction of the triazole ring and the dichlorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the synthesis might involve:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

    Introduction of the Triazole Ring: This step may involve the use of azide compounds and alkyne derivatives under copper-catalyzed conditions.

    Attachment of the Dichlorophenyl Group: This can be done through nucleophilic substitution reactions using dichlorobenzyl chloride and a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the triazole ring and dichlorophenyl group may enable it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with a similar benzofuran core, such as coumarins and flavonoids.

    Triazole Derivatives: Compounds containing the triazole ring, such as certain antifungal agents.

    Dichlorophenyl Compounds: Molecules with a dichlorophenyl group, such as certain herbicides and pesticides.

Uniqueness

What sets this compound apart is the combination of the benzofuran core, triazole ring, and dichlorophenyl group, which together confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-[(E)-[3-[(2,6-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O2S/c19-13-6-3-7-14(20)12(13)9-27-18-22-17(23-24-18)21-8-15-10-4-1-2-5-11(10)16(25)26-15/h1-8,25H,9H2,(H,22,23,24)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWIFPTXKHRFH-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=NC(=NN3)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/C3=NC(=NN3)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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